Perfluoro(methyldecalin)
Description
Perfluorocarbon Chemistry and Structural Isomerism in Perfluoro(methyldecalin)
The chemical formula for Perfluoro(methyldecalin) is C11F20. wikipedia.org It is a colorless liquid with a high density, low viscosity, and low surface tension, which contributes to its rapid evaporation despite its high molecular weight. wikipedia.org While it is an excellent solvent for gases, it demonstrates poor solubility for solids and liquids. wikipedia.org
A key aspect of Perfluoro(methyldecalin) is the existence of structural isomers. These are molecules that have the same molecular formula but different structural arrangements of atoms.
Commercially available Perfluoro(methyldecalin) can be a mixture of two primary structural isomers: Perfluoro-1-methyldecalin and Perfluoro-2-methyldecalin. wikipedia.org Each of these isomers, along with the mixture, has its own unique CAS registry number. wikipedia.org The distinction between these isomers lies in the position of the trifluoromethyl group on the perfluorodecalin (B110024) framework.
The IUPAC names for these isomers are:
Perfluoro-1-methyldecalin: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene wikipedia.org
Perfluoro-2-methyldecalin: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene wikipedia.org
The synthesis of Perfluoro(methyldecalin) can be achieved through the Fowler process, which involves the reaction of methylnaphthalene with cobalt fluoride (B91410). wikipedia.org This method is often preferred as it requires less elemental fluorine compared to starting with methyldecalin. wikipedia.org
Table 1: Physical and Chemical Properties of Perfluoro(methyldecalin) Isomers
| Property | Perfluoro-1-methyldecalin | Perfluoro-2-methyldecalin | Mixture of Isomers |
|---|---|---|---|
| CAS Number | 306-92-3 wikipedia.org | 306-95-6 wikipedia.org | 51294-16-7 wikipedia.org |
| Molecular Formula | C11F20 wikipedia.org | C11F20 wikipedia.org | C11F20 |
| Molar Mass | 512.089 g·mol−1 wikipedia.org | 512.089 g·mol−1 wikipedia.org | 512.09 g/mol |
| Appearance | Clear, colorless liquid wikipedia.org | Clear, colorless liquid wikipedia.org | Liquid |
| Density | 1.972 g/mL wikipedia.org | Not specified | 1.95 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 160 °C wikipedia.org | Not specified | 137-160 °C chemicalbook.com |
| Melting Point | -70 °C wikipedia.org | Not specified | -40 °C chemicalbook.com |
| Refractive Index | Not specified | Not specified | n20/D 1.317 chemicalbook.com |
| Solubility in Water | 10 ppm wikipedia.org | Not specified | Not specified |
Note: Data for the mixture of isomers may vary depending on the specific composition.
Historical Context and Evolution of Perfluorocarbon Applications in Scientific Disciplines
The unique properties of perfluorocarbons, particularly their capacity for gas dissolution, were first highlighted in the 1960s. nanobioletters.com A landmark experiment in 1966 by Clark and Gollan demonstrated that mice could survive while completely submerged in an oxygenated PFC solution, paving the way for their consideration as oxygen-carrying agents. nih.gov
This discovery led to the development of the first-generation PFC emulsions, such as Fluosol-DA, which was created over 30 years ago. nih.gov Fluosol-DA, a mixture of perfluorodecalin and perfluorotripropylamine, was approved by the FDA in 1989 for use in perfusing coronary arteries during certain cardiac procedures. thno.org Although it was later withdrawn due to stability and efficacy issues, its development was a crucial "proof of principle" for injectable oxygenating agents and spurred further research into more advanced PFC formulations. nih.govthno.org
In the 1980s, the application of PFCs expanded into ophthalmology, where they were investigated as intraoperative tools for repairing retinal detachments. asrs.org Their high density proved effective in flattening detached retinas. asrs.orggoogle.com The evolution of PFC applications also saw their emergence as contrast agents in medical imaging, including ultrasound and magnetic resonance imaging (MRI). thno.orgnih.gov
Scope and Significance of Perfluoro(methyldecalin) in Contemporary Research
Perfluoro(methyldecalin) continues to be a compound of significant interest in modern research due to its advantageous properties. Its high gas solubility makes it a candidate for various biomedical applications, including as a component of blood substitutes and for enhancing oxygen delivery to tissues. wikipedia.orgsmolecule.com
In the field of medical imaging, the fluorine atoms in Perfluoro(methyldecalin) make it suitable for use as a contrast agent in ¹⁹F MRI. nih.gov The lack of a natural fluorine signal in biological tissues allows for highly specific imaging without background interference. nih.gov This has led to its investigation in applications such as cell tracking and monitoring therapeutic delivery. nih.govnih.gov
Beyond biomedical applications, Perfluoro(methyldecalin) is utilized as a stable and inert solvent in various chemical reactions. Its thermal stability, up to over 400 °C, also makes it a candidate for use as a heat transfer agent and a dielectric fluid. wikipedia.org Researchers are also exploring its use in enhancing cell culture conditions by improving oxygen availability to cells. smolecule.com The versatility of Perfluoro(methyldecalin), stemming from its unique combination of chemical inertness, high gas solubility, and thermal stability, ensures its continued relevance in both fundamental and applied scientific research.
Structure
2D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNQOBXRHWPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897561 | |
| Record name | 1-(Trifluoromethyl)perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-92-3, 51294-16-7 | |
| Record name | Perfluoro(1-methyldecalin) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perfluoro(1-methyldecalin) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923 | |
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| Record name | Perfluoromethyldecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Trifluoromethyl)perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROMETHYLDECALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Advanced Fluorination Techniques
Fowler Process for Perfluoro(methyldecalin) Synthesis
The Fowler process is a widely utilized method for the vapor-phase fluorination of hydrocarbons to produce perfluorocarbons. It employs a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃), as a fluorinating agent, which allows for a more controlled reaction compared to direct fluorination with elemental fluorine. wikipedia.org This process is the primary route for the commercial manufacture of perfluoro(methyldecalin). wikipedia.orgsmolecule.com
The Fowler process operates in a cyclical manner. In the first stage, the vapor of the organic starting material, such as methylnaphthalene, is passed over a heated bed of cobalt trifluoride. The CoF₃ acts as a fluorine carrier, donating its fluorine atoms to the hydrocarbon in a series of complex, high-energy steps. This reaction fluorinates the organic compound and reduces the cobalt trifluoride to cobalt difluoride (CoF₂).
In the second stage, the depleted cobalt difluoride is regenerated by passing elemental fluorine gas over the heated bed, oxidizing it back to cobalt trifluoride, which can then be used for further fluorination reactions.
2 CoF₂ + F₂ → 2 CoF₃
This two-step process effectively moderates the extreme reactivity of elemental fluorine, preventing the extensive fragmentation and charring of the hydrocarbon that can occur with direct fluorination. The reaction proceeds through a series of radical intermediates and partially fluorinated species on the surface of the cobalt fluoride bed. For an aromatic starting material like methylnaphthalene, the mechanism involves both the substitution of hydrogen atoms and the saturation of the aromatic rings with fluorine atoms to form the final perfluorinated cycloalkane structure.
The efficiency and yield of the Fowler process are highly dependent on the optimization of reaction conditions. Key parameters include temperature, the flow rate of the hydrocarbon vapor, and the design of the reactor. The process is typically carried out in a stirred fluidized-bed reactor to ensure efficient heat transfer and consistent contact between the reactant vapor and the solid CoF₃. google.com
Research and patent literature detail specific conditions for maximizing the output of perfluoro(methyldecalin). For instance, a process using a stirred fluidized bed containing a mixture of cobalt difluoride and trifluoride at temperatures between 350°C and 369°C has been shown to be effective. google.com In one documented example, this method yielded a product mixture containing 84% of the desired perfluoro(methyldecalin), demonstrating the process's high efficiency when properly optimized. google.com
| Parameter | Value/Description |
|---|---|
| Reactor Type | Stirred Fluidized Bed |
| Fluorinating Agent | Cobalt Trifluoride (CoF₃) on a Cobalt Difluoride (CoF₂) bed |
| Starting Material | Methylnaphthalene |
| Temperature Range | 350 - 369°C |
| Product Composition | 84% Perfluoro(methyldecalin), 11% Perfluorodecalin (B110024), and other less-fluorinated substances |
Alternative and Emerging Perfluorination Routes for Cyclic Perfluorocarbons
While the Fowler process is dominant for compounds like perfluoro(methyldecalin), other fluorination technologies exist for producing cyclic and other perfluorocarbons. These range from other established industrial methods to more recent, advanced techniques focused on greater selectivity.
Direct Fluorination: This method involves the direct reaction of a hydrocarbon with elemental fluorine. The reaction is extremely exothermic and difficult to control, often leading to extensive C-C bond cleavage and the formation of a complex mixture of products. google.com To mitigate this, the process is typically carried out in the gas phase using a jet reactor and with fluorine gas heavily diluted with an inert gas like nitrogen. google.com
Electrochemical Fluorination (ECF): Also known as the Simons process, this is another major industrial method for producing perfluorinated compounds. mst.dkodmu.edu.ua In ECF, the organic compound is dissolved in anhydrous hydrogen fluoride, and an electric current is passed through the solution. mst.dk Fluorination occurs at the nickel anode without the generation of free fluorine gas. The process typically produces a mixture of perfluorinated isomers and some fragmentation products. The electrochemical fluorination of trifluoromethylnaphthalene has been reported to yield perfluoro(methyldecahydronaphthalene), although with low efficiency. researchgate.net
Emerging Fluorination Techniques: The field of fluorine chemistry is continually evolving, with new methods emerging that offer greater precision and control. While not typically used for bulk perfluorination, these techniques are important for the synthesis of complex, selectively fluorinated molecules.
Palladium-Catalyzed C-H Fluorination: Recent advances have demonstrated the ability to directly fluorinate aromatic C-H bonds using palladium catalysts and mild electrophilic fluorinating reagents. nih.gov This approach avoids the use of harsh reagents like elemental fluorine and allows for the fluorination of arenes that are otherwise unreactive. nih.gov
Friedel-Crafts-type Reactions: Pinpoint-fluorinated polycyclic aromatic hydrocarbons (PAHs) can be synthesized through methods like Friedel-Crafts cyclization of fluoroalkenes. oup.comrsc.org These reactions proceed through fluorine-stabilized cationic intermediates, offering a high degree of regioselectivity. oup.com
These advanced methods highlight a trend towards more selective and less aggressive fluorination, which is crucial for the synthesis of complex pharmaceuticals and materials, though they are not currently applied to the bulk production of perfluorocarbons like perfluoro(methyldecalin). nih.govrsc.org
Molecular Interactions and Biological System Dynamics
Interactions with Biological Systems at the Cellular and Subcellular Levels
The interaction of Perfluoro(methyldecalin) with biological systems is largely dictated by its inert nature. wikipedia.org Unlike many substances that interact with cells through specific receptors or metabolic pathways, PFMD's influence is primarily physical.
Biocompatibility Assessments of Perfluoro(methyldecalin) in In Vitro and In Vivo Models
The biocompatibility of perfluorochemicals, including PFMD, has been a central focus of research, particularly concerning their potential use in biomedical applications. In vivo studies involving the implantation of perfluorinated polymers have shown minimal inflammatory responses. For instance, studies with perfluorosulphonic acid polymer membranes implanted in rats revealed little evidence of acute or chronic foreign body inflammatory reactions, with only a thin fibrous capsule forming around the implant. nih.gov The surrounding tissues remained well-vascularized, suggesting good biocompatibility. nih.gov
In vitro biocompatibility studies are crucial for assessing cytotoxicity. Standardized tests, such as those outlined in EN ISO 10993-5/-12, are often employed. nih.gov These assays typically involve exposing cell cultures to the material and evaluating cell viability and proliferation. For example, in vitro tests on a new transparent collagen membrane showed promising cytocompatibility. nih.gov While specific comprehensive in vitro and in vivo biocompatibility data for Perfluoro(methyldecalin) is not extensively detailed in the provided results, the general class of perfluorocarbons is considered to have low toxicity. However, the introduction of substitutions like methylation can potentially increase toxicity compared to fully fluorinated, saturated compounds.
Influence on Cell Viability, Proliferation, and Metabolic Activity in Culture Systems
Perfluoro(methyldecalin) has been utilized in cell culture systems primarily to enhance the availability of dissolved gases, particularly oxygen. smolecule.com By supplementing cell culture media with PFMD, researchers can improve the oxygen supply to cells, which can be particularly beneficial for cell lines with high oxygen demand or for studying processes related to hypoxia. smolecule.com This enhanced oxygenation can lead to improved cell growth and function. smolecule.com
Studies have shown that the addition of perfluorocarbons can positively impact cell viability and proliferation in various culture systems. For example, perfluorodecalin (B110024) has been used to regulate the supply of carbon dioxide to plant shoots and has been shown to enhance biomass production in certain bacterial cultures. tandfonline.com In cultures of Phanerochaete chrysosporium, perfluorocarbon emulsions significantly improved oxygen delivery, which in turn prevented the formation of anaerobic zones and the production of ethanol, leading to more efficient metabolic pathways. smolecule.com Similarly, in Streptomyces cultivations, the addition of perfluorodecalin resulted in a 2.0 to 2.3-fold increase in antibiotic production. smolecule.com
The concentration of Perfluoro(methyldecalin) is a critical factor in optimizing its benefits while minimizing any potential negative effects. smolecule.com The optimal concentration can vary depending on the cell type, culture conditions, and specific metabolic requirements. smolecule.com
Mechanisms of Gas Solubility and Transport in Perfluoro(methyldecalin) Emulsions
A key characteristic of Perfluoro(methyldecalin) is its high solubility for gases like oxygen and carbon dioxide. wikipedia.orgsmolecule.com This property is central to its application as a potential gas transport agent in biological systems. smolecule.com
Oxygen and Carbon Dioxide Dissolution and Release Kinetics
Perfluorocarbons dissolve gases physically, without chemical binding, which allows for rapid uptake and release based on partial pressure gradients. researchgate.netopentextbc.ca The amount of gas dissolved is directly proportional to the partial pressure of that gas in the surrounding environment. opentextbc.ca This means that as the partial pressure of oxygen increases, more oxygen will dissolve in the PFMD, and as it decreases, the dissolved oxygen will be released.
The kinetics of oxygen and carbon dioxide dissolution and release in perfluorocarbon emulsions are crucial for their function as respiratory gas carriers. The small particle size of the emulsion droplets, typically around 0.2 micrometers in diameter, provides a large surface area for efficient gas exchange. researchgate.net This allows the emulsion to effectively load oxygen in environments with high oxygen partial pressure, such as the lungs, and unload it in tissues where the partial pressure is lower. researchgate.netopentextbc.ca
Role in Respiratory Gas Exchange in Biological Contexts
In biological systems, gas exchange is driven by differences in the partial pressures of gases between the alveoli of the lungs and the blood, and between the blood and the body's tissues. opentextbc.calibretexts.org Oxygen moves from the high partial pressure in the alveoli into the blood, while carbon dioxide moves from the high partial pressure in the tissues into the blood and then into the alveoli to be exhaled. opentextbc.ca
Perfluoro(methyldecalin) emulsions, when introduced into the bloodstream, can act as a supplementary oxygen carrier. researchgate.netnih.gov The tiny droplets of PFMD can travel through the microcirculation and deliver oxygen to tissues, particularly in situations where normal red blood cell transport is compromised. researchgate.net The addition of perfluorocarbon emulsions to the blood can improve gas exchange conditions in tissues by increasing the oxygen-carrying capacity of the plasma. researchgate.net
Interaction with Biomembranes and Intracellular Components
Due to its chemical inertness, Perfluoro(methyldecalin) is not expected to have specific interactions with biomembranes or intracellular components through mechanisms like receptor binding. However, its physical presence can have some effects.
There is evidence of nonspecific interactions between perfluorocarbon particles and blood components that contain cholesterol. researchgate.net Studies have shown that perfluorocarbon emulsions can lead to a decrease in the cholesterol-to-total phospholipid ratio in erythrocyte membranes. researchgate.net This suggests some level of physical interaction with the cell membrane.
Furthermore, it has been proposed that perfluorocarbons might influence cellular processes by affecting membrane permeability, which could, in turn, enhance the cellular uptake of nutrients or growth regulators. nottingham.ac.uk However, the precise mechanisms of these interactions are still under investigation. Being a foreign substance, the body will eventually work to eliminate it.
Advanced Applications in Biomedical and Biotechnological Engineering
Perfluoro(methyldecalin) as an Oxygen Carrier in Therapeutic Modalities
Perfluoro(methyldecalin) is a perfluorocarbon (PFC), a class of synthetic compounds derived from hydrocarbons by replacing all hydrogen atoms with fluorine atoms. tandfonline.comresearchgate.net This substitution imparts remarkable properties, including high gas solubility, particularly for oxygen and carbon dioxide, alongside chemical and biological inertness. tandfonline.comresearchgate.netgoogle.com These characteristics make perfluoro(methyldecalin) and other PFCs highly valuable for various medical and biotechnological applications where efficient gas transport is critical. tandfonline.comnih.gov
The high gas-dissolving capacity of perfluorochemicals has positioned them as leading candidates for the gas-transporting component in the development of artificial blood substitutes. researchgate.netsmolecule.comgoogle.com Research into PFC emulsions for this purpose began in the 1980s, with early formulations like Fluosol-DA 20%, which contained perfluorodecalin (B110024), being used in clinical settings. nih.govresearchgate.net Perfluoro(methyldecalin) is specifically recognized for its potential as a blood substitute due to its ability to effectively dissolve and transport oxygen and carbon dioxide. smolecule.com
The fundamental principle behind using PFCs as oxygen carriers is their ability to dissolve large quantities of oxygen, which is dependent on the partial pressure of the gas. researchgate.net Unlike hemoglobin, which chemically binds oxygen, PFCs carry it in a dissolved state, allowing for nearly complete release to tissues where the oxygen partial pressure is low. researchgate.net Experimental studies have explored the use of PFC emulsions to maintain oxygen delivery in settings of hemodilution without the need for blood transfusions. researchgate.net These emulsions consist of tiny PFC droplets, approximately 0.2 µm in diameter, which can easily pass through the microcirculation. researchgate.net While early clinical trials showed some limitations regarding potency and half-life, the potential for PFCs like perfluoro(methyldecalin) to serve as an alternative to allogeneic blood transfusions continues to be an area of significant research interest. researchgate.net
The high gas solubility of perfluorochemicals is also exploited in cell biotechnology to improve the supply of respiratory gases to cultured cells. tandfonline.comnih.gov Perfluoro(methyldecalin) is used to enhance oxygen availability in cell culture media, which is particularly beneficial for high-density cultures or for cell lines sensitive to low-oxygen (hypoxic) conditions. smolecule.combac-lac.gc.ca By acting as an oxygen reservoir and delivery vehicle, it helps overcome the limitations of poor oxygen solubility in aqueous culture media, a factor that often restricts cell growth and productivity. tandfonline.combac-lac.gc.ca This method can also reduce the mechanical stress on cells caused by conventional aeration methods like sparging or aggressive stirring in bioreactors. tandfonline.com
In industrial bioprocesses, achieving high cell densities is crucial for maximizing product yield. However, high-density cultures are often limited by oxygen availability due to increased oxygen demand and the high viscosity of the culture medium, which impedes oxygen diffusion. bac-lac.gc.ca Perfluoro(methyldecalin) has been successfully used as an "oxygen vector" to overcome these limitations.
In a study involving engineered Bacillus subtilis for the production of hyaluronic acid (HA), the addition of perfluoro(methyldecalin) to the culture medium significantly improved both cell density and product titer. bac-lac.gc.ca Out of several potential oxygen vectors tested, perfluoro(methyldecalin) was one of the most effective, leading to a final HA titer of up to 4.5 g/L after only 10 hours of cultivation. bac-lac.gc.ca The use of PFC emulsions has also been shown to enhance oxygen delivery in bioreactors for other microorganisms, such as Phanerochaete chrysosporium, preventing the formation of anaerobic zones and maintaining more efficient metabolic pathways. smolecule.com
| Parameter | Control Culture | Culture with Perfluoro(methyldecalin) | Reference |
|---|---|---|---|
| Organism | Engineered Bacillus subtilis | Engineered Bacillus subtilis | bac-lac.gc.ca |
| Product | Hyaluronic Acid (HA) | Hyaluronic Acid (HA) | bac-lac.gc.ca |
| Key Finding | Oxygen limitation restricts cell density and HA production. | Significant improvement in HA titer (up to 4.5 g/L in 10h) and cell density. | bac-lac.gc.ca |
Perfluoro(methyldecalin) and other PFCs are versatile in their ability to facilitate the delivery of respiratory gases to a wide range of cell types, including both prokaryotic and eukaryotic cells. tandfonline.comnih.gov Prokaryotic cells, such as the bacterium Bacillus subtilis, have shown enhanced growth and productivity in high-density cultures when supplemented with PFCs. bac-lac.gc.ca
The application of perfluorochemicals extends to plant cell and tissue culture, where controlled gas exchange is also critical for growth and development. tandfonline.comnih.gov PFCs offer a more convenient alternative to direct gassing for enriching the oxygen supply in plant cultures. tandfonline.com Enhanced oxygen availability has been shown to improve mitotic division in protoplasts (plant cells without a cell wall) and stimulate the growth of certain plant cells. tandfonline.com
In one notable study, protoplasts of Petunia hybrida were cultured in an aqueous nutrient medium layered over oxygen-saturated perfluorodecalin, a compound closely related to perfluoro(methyldecalin). smolecule.com This system created a stable interface that allowed for continuous oxygen exchange, which maintained cell viability for up to 14 days and resulted in significantly increased activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. smolecule.com This demonstrates the potential of PFCs to create an optimal gaseous environment for the regeneration and propagation of plant tissues. tandfonline.com
| Parameter | Finding | Reference |
|---|---|---|
| Plant System | Petunia hybrida protoplasts | smolecule.com |
| PFC Used | Oxygen-saturated perfluorodecalin | smolecule.com |
| Method | Aqueous nutrient medium layered over the PFC. | smolecule.com |
| Observed Effect | Maintained cell viability for up to 14 days; increased superoxide dismutase and catalase activity. | smolecule.com |
Perfluorocarbons are being explored experimentally and in clinical trials for the treatment of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). researchgate.net One therapeutic strategy is partial liquid ventilation (PLV), where the lungs are partially filled with a PFC liquid. Studies in animal models of oleic acid-induced lung injury have shown that vaporization of PFCs can significantly improve arterial oxygenation and pulmonary function. researchgate.net
In a study on rabbits with dependent lung-dominant injury, PLV with perfluorodecalin was investigated to find an optimal dose. nih.gov The results showed that respiratory mechanics were optimized at a PFC dose less than the functional residual capacity, indicating that PFCs can improve lung function in injured regions. nih.gov Research has also demonstrated that PLV with the PFC perflubron (B1679595) can reduce oxidative damage to lipids and proteins in the lungs during experimental ALI. nih.gov These findings highlight the potential of PFCs, including perfluoro(methyldecalin), to serve as therapeutic agents that can modulate pulmonary function and mitigate damage in injured lungs. researchgate.netnih.gov
Oxygenation Enhancement in Cell and Tissue Culture Systems
Perfluoro(methyldecalin) in Medical Imaging Modalities
Perfluoro(methyldecalin) has been utilized as a contrast agent in several medical imaging modalities, owing to its distinct physical and chemical characteristics. smolecule.combiosynth.com
Application as a Contrast Agent in Magnetic Resonance Imaging (MRI)
Perfluoro(methyldecalin) has been identified as a useful contrast agent for Magnetic Resonance Imaging (MRI). smolecule.combiosynth.com Its lipophilic nature allows it to be formulated into emulsions, which can be used to visualize the distribution and concentration of these agents in biological tissues. biosynth.com The presence of fluorine atoms in the molecule provides a strong NMR signal that can be detected without the background noise present in conventional proton MRI.
A significant application of Perfluoro(methyldecalin) in MRI is its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for oxygen sensing. smolecule.com The spin-lattice relaxation rate (R1) of the ¹⁹F nuclei in perfluorocarbons exhibits a linear relationship with the partial pressure of oxygen (pO2). nih.gov This property allows for the non-invasive measurement of oxygen tension in tissues.
Researchers have demonstrated the ability to simultaneously measure both oxygen tension and temperature in vivo using ¹⁹F NMR spectroscopy of perfluorocarbon emulsions. nih.gov By analyzing the distinct spin-lattice relaxation rates of multiple ¹⁹F resonances within the perfluorocarbon molecule, which respond differently to changes in pO2 and temperature, a unique determination of both parameters can be achieved. nih.gov This technique has been successfully applied in murine tumors and perfused rat hearts to determine pO2 and temperature without prior knowledge. nih.gov Furthermore, ¹⁹F NMR spectroscopy of sequestered perfluorocarbon emulsions has been used to rapidly and non-invasively assess myocardial oxygen tension, providing critical information during events like ischemia and reperfusion. nih.gov
Use in Computed Tomography (CT) Imaging
In addition to MRI, Perfluoro(methyldecalin) has also been employed as a contrast agent in Computed Tomography (CT) imaging. smolecule.combiosynth.com The high electron density of the fluorine atoms in the molecule allows for the attenuation of X-rays, leading to enhanced contrast in CT images. This property enables better visualization of anatomical structures and pathological conditions.
Advanced Drug Delivery Systems Utilizing Perfluoro(methyldecalin) Emulsions
Perfluoro(methyldecalin) emulsions are being explored for their potential in advanced drug delivery systems. researchgate.net These emulsions can encapsulate therapeutic agents, offering a platform for controlled release and targeted delivery.
Encapsulation and Release Kinetics of Therapeutic Agents
The encapsulation of drugs within Perfluoro(methyldecalin) emulsions is a promising area of research. The efficiency of encapsulation can be influenced by the properties of the fluorocarbon used. Studies have shown that the density of the fluorocarbon can impact the encapsulation efficiency of both small molecules and macromolecules. nih.govresearchgate.net For instance, in one study, higher density fluorocarbons led to greater encapsulation efficiency. nih.govresearchgate.net
The release kinetics of drugs from these emulsions are critical for therapeutic efficacy. The composition of the emulsion, including the type of perfluorocarbon and the stabilizing agents, can be tailored to control the release rate of the encapsulated drug. science.gov Research into the in vitro release profiles of drugs from perfluorocarbon nanoparticles is ongoing, with the aim of developing systems that can deliver therapeutic agents in a sustained and controlled manner. science.gov
Targeted Delivery and Bioavailability Enhancement
Perfluoro(methyldecalin) emulsions can be designed for targeted drug delivery. By modifying the surface of the emulsion droplets with specific ligands, they can be directed to particular cells or tissues within the body. This targeted approach can increase the concentration of the drug at the desired site, thereby enhancing its therapeutic effect and potentially reducing systemic side effects.
Furthermore, the use of perfluorocarbon emulsions can improve the bioavailability of certain drugs. The binding of drugs to these emulsion droplets can vary, and in some cases, the emulsion components may displace drugs that are bound to plasma proteins. researchgate.net This can alter the pharmacokinetic profile of the drug, potentially leading to improved bioavailability. However, the variability in these interactions highlights the need for careful formulation and testing to optimize drug delivery. researchgate.net
Compound Names Table
| Compound Name |
| Perfluoro(methyldecalin) |
| Perfluoro-1-methyldecalin |
| Perfluoro-2-methyldecalin |
| Perfluorodecalin |
| Perfluorotributylamine |
| Cobalt fluoride (B91410) |
| Methylnaphthalene |
| Methyldecalin |
| Fluorescein-sodium |
| Bovine serum albumin |
| Fluorescein isothiocyanate dextran |
| Naringenin |
| Quercetin |
| Kaempferol |
| Apigenin |
| Luteolin |
Interactive Data Table: Research Findings on Perfluoro(methyldecalin) Applications
| Application | Modality/System | Key Finding |
| Medical Imaging | MRI Contrast Agent | Used as a contrast agent to visualize tissue distribution. smolecule.combiosynth.com |
| Medical Imaging | ¹⁹F NMR Spectroscopy | Enables simultaneous, non-invasive measurement of in vivo oxygen tension and temperature. nih.gov |
| Medical Imaging | CT Contrast Agent | High electron density of fluorine enhances X-ray attenuation for improved contrast. smolecule.combiosynth.com |
| Drug Delivery | Emulsion Encapsulation | Encapsulation efficiency is influenced by the density of the fluorocarbon. nih.govresearchgate.net |
| Drug Delivery | Targeted Delivery | Surface modification of emulsion droplets allows for targeted delivery to specific tissues. |
| Drug Delivery | Bioavailability | Emulsions can alter drug binding to plasma proteins, potentially enhancing bioavailability. researchgate.net |
Perfluoro(methyldecalin) in Tissue Engineering and Regenerative Medicine
The field of tissue engineering and regenerative medicine is actively exploring the potential of Perfluoro(methyldecalin) to overcome critical challenges in creating functional, viable tissues and organs. Its application spans from the fabrication of biomimetic structures to enhancing the survival of cells within engineered constructs.
Fabrication of Biomimetic Tissues and Organs via Bioprinting
Bioprinting, a revolutionary technology for creating artificial tissues and organs, has found a valuable tool in Perfluoro(methyldecalin). researchgate.net This compound plays a crucial role in microfluidic bioprinting, a technique that allows for the precise fabrication of complex, multi-material structures mimicking native tissues. researchgate.netnih.gov
In microfluidic bioprinting, Perfluoro(methyldecalin) is utilized as a volatile sheath fluid. mdpi.comscispace.com This technique involves co-extruding a "bio-ink," typically a cell-laden hydrogel, with a surrounding sheath fluid. The sheath fluid helps to focus the bio-ink into a fine filament, thereby enhancing the printing resolution. mdpi.com
A significant advantage of using Perfluoro(methyldecalin) is its high volatility. mdpi.comscispace.com After the printing process, the Perfluoro(methyldecalin) rapidly evaporates, leaving behind the desired printed structure without any residual fluid. mdpi.comscispace.com This is a critical feature for creating intricate and precise tissue architectures. However, a limitation of this technique is the potential for flow instabilities when the sheath flow is significantly larger than the core flow, which can restrict the achievable resolution enhancement. mdpi.comscispace.com
Enhancing Cell Concentration and Viability in Engineered Constructs
A major hurdle in tissue engineering is achieving a cell concentration in engineered constructs that is comparable to that of native tissues. mdpi.com Traditional bioprinting methods often use cell solutions with concentrations several orders of magnitude lower than what is found in the body. mdpi.com Perfluoro(methyldecalin) offers a potential solution to this problem.
By acting as an efficient oxygen carrier, Perfluoro(methyldecalin) can help to maintain cell viability in high-density cultures. bac-lac.gc.ca Oxygen is sparingly soluble in the aqueous solutions typically used in bioprinting, and its availability can become a limiting factor for cell survival and function, especially in thick or densely populated constructs. bac-lac.gc.ca The ability of Perfluoro(methyldecalin) to dissolve large amounts of oxygen can create a more favorable microenvironment for the cells, promoting their survival and proper function within the engineered tissue. bac-lac.gc.canih.gov This is particularly important for the development of larger and more complex tissue constructs that aim to replicate the function of native organs. ethernet.edu.et Research has shown that the use of perfluorocarbons, including Perfluoro(methyldecalin), can lead to significant improvements in cell density and the production of desired biomolecules in engineered cell cultures. bac-lac.gc.ca
Perfluoro(methyldecalin) in Ophthalmological Applications
The unique properties of Perfluoro(methyldecalin) have also led to its investigation for various uses in ophthalmology, ranging from surgical aids to novel drug delivery systems. google.comgoogle.comepo.org
Vitreous Replacement and Intraocular Procedures
Perfluorocarbon liquids, including Perfluoro(methyldecalin), have been explored as substitutes for the vitreous humor, the clear gel that fills the space between the lens and the retina of the eyeball. google.comgoogle.comepo.org Due to their inertness, transparency, and specific gravity, these liquids can be used as an intraoperative tool in vitreoretinal surgery. nih.gov They can help to flatten a detached retina and stabilize it during surgical procedures. nih.gov While Perfluoro(methyldecalin) has been considered for these applications, other perfluorocarbons like perfluorooctane (B1214571) and perfluorodecalin are also commonly used. nih.gov The complete removal of these liquids at the end of surgery is generally recommended. nih.gov
Potential as an Oxygen Carrier with Fluid Scleral Lenses
A promising application of Perfluoro(methyldecalin) is its potential use as an oxygen carrier in conjunction with fluid-filled scleral lenses. tandfonline.comsigmaaldrich.cnepa.gov Scleral lenses are large-diameter rigid lenses that vault over the cornea and are used to manage various corneal conditions. tandfonline.com When these lenses are filled with a physiological solution, corneal hypoxia (oxygen deficiency) can be a significant problem, limiting wearing time. tandfonline.com
Researchers have hypothesized that filling the lens with a liquid that has a high oxygen-carrying capacity, such as Perfluoro(methyldecalin), could create an oxygen reservoir sufficient to meet the cornea's needs for an entire day. tandfonline.com At 25°C, Perfluoro(methyldecalin) can dissolve approximately 38 ml of oxygen per 100 ml of liquid, a significant increase compared to normal saline, which dissolves about 3 ml of oxygen per 100 ml. tandfonline.com This enhanced oxygen supply could be beneficial for patients with conditions like severe dry eye, neuroparalytic keratitis, and difficult-to-manage keratoconus. tandfonline.com
Environmental Fate, Ecotoxicology, and Analytical Detection
Environmental Persistence and Degradation Pathways
Due to the strength of the carbon-fluorine bond, perfluorinated compounds like PFMD are characterized by their high stability and resistance to degradation. service.gov.ukthermofisher.com They are generally not susceptible to breakdown by strong acids, bases, oxidizers, or reducers. service.gov.uk This inherent stability suggests that PFMD is likely to persist in the environment. thermofisher.com It is not considered readily biodegradable, and there is no significant evidence of its degradation through abiotic processes. service.gov.ukservice.gov.uk
While PFMD is immiscible with water, there is some potential for it to bioaccumulate. thermofisher.comfishersci.com However, its low water solubility and potential volatility may influence its mobility and distribution in the environment. thermofisher.comfishersci.com The compound is not expected to be mobile in soil due to its low water solubility. thermofisher.comfishersci.com There are indications that some perfluorocarbons may be retained in mammalian tissues, possibly through mechanisms not related to lipid content. service.gov.uk
The potential for long-range atmospheric transport exists for some perfluorocarbons. service.gov.uk This is a significant concern for persistent organic pollutants (POPs), a group to which some per- and polyfluoroalkyl substances (PFAS) belong, due to their ability to be distributed globally. service.gov.ukservice.gov.uk
Ecotoxicological Studies and Potential Environmental Impact
The ecotoxicological profile of PFMD is not extensively documented. However, it is classified as toxic to aquatic life with long-lasting effects. apolloscientific.co.uk Due to the persistence of PFAS in the environment, there is growing international concern about their potential for long-term exposure and adverse effects on wildlife. service.gov.ukservice.gov.uk
Specific aquatic toxicity data for PFMD is limited. However, general warnings indicate that the compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. apolloscientific.co.uk It is advised not to allow the product to enter surface waters. apolloscientific.co.uk For some perfluorocarbons, a lack of comprehensive ecotoxicity data has led to precautionary classifications, such as "Aquatic Chronic 4," to reflect the uncertainty and potential for harm. service.gov.uk
Analytical Methods for Detection and Quantification in Biological and Environmental Matrices
The accurate detection and quantification of perfluorinated compounds like PFMD in various environmental and biological samples are crucial for monitoring their presence and understanding their fate. Gas chromatography coupled with mass spectrometry is a primary analytical technique for this purpose. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) and its more sensitive tandem version (GC-MS/MS) are powerful tools for identifying and quantifying PFCs. researchgate.netnih.gov These methods offer high sensitivity and specificity, which are essential for detecting trace amounts of these compounds. researchgate.net
A specific and highly sensitive method for the trace measurement of PFCs, including PFMD, in blood samples is headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS). researchgate.netnih.gov This technique involves analyzing the vapor phase (headspace) above a sample, which is particularly suitable for volatile compounds. researchgate.net Research has demonstrated the development and validation of HS-GC-MS/MS methods for detecting PFMD in blood. researchgate.netnih.gov
A study established the following detection and quantification limits for PFMD in blood using HS-GC-MS/MS: researchgate.netnih.gov
Limit of Detection (LOD): 4.9 µg/mL researchgate.netnih.gov
Limit of Quantification (LOQ): 48 µg/mL researchgate.netnih.gov
This level of sensitivity allows for the detection of PFMD at concentrations significantly lower than those estimated to produce a biological effect, making it a valuable tool for monitoring potential exposure. researchgate.netnih.gov
Detection in Blood and Other Biological Fluids
The detection of Perfluoro(methyldecalin) in biological fluids has been established, primarily driven by its investigation as a potential blood substitute due to its capacity to dissolve and transport gases like oxygen. wikipedia.org Consequently, methods for its monitoring in blood have been developed.
A specific and sensitive method for the trace measurement of Perfluoro(methyldecalin) in blood utilizes headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS). researchgate.netresearchgate.net This technique has been validated and provides reliable detection and quantification at low concentrations. researchgate.netresearchgate.net Research has established the limits of detection (LOD) and quantification (LOQ) for PFMD in blood, which are crucial for monitoring its presence. researchgate.netresearchgate.net The detection of PFMD in blood is also relevant in the context of sports anti-doping, where its oxygen-carrying properties are of interest. researchgate.net
Beyond blood, Perfluoro(methyldecalin) has been used in experimental medical research contexts, such as in the collection of brain fluid, indicating its potential presence and detectability in other biological matrices.
Interactive Table: Detection Limits of Perfluoro(methyldecalin) in Blood
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HS-GC-MS/MS | Blood | 4.9 µg/mL | 48 µg/mL |
Monitoring in Environmental Compartments (Water, Soil, Air)
The environmental monitoring of Perfluoro(methyldecalin) is not well-established with standardized methods. A comprehensive search by the UK Environment Agency for the closely related compound perfluorodecalin (B110024) (PFD) found no established environmental monitoring methods for matrices such as water, soil, sediment, sludge, and air. service.gov.uk
Due to its physical and chemical properties, the environmental distribution of Perfluoro(methyldecalin) is expected to be influenced by its low water solubility and high volatility. service.gov.ukfishersci.com It is considered immiscible with water and is not likely to be mobile in the environment due to this characteristic. fishersci.com Spillage is unlikely to penetrate soil. thermofisher.comfishersci.be Its low water solubility also suggests that its removal from the atmosphere through precipitation is not a significant process. service.gov.uk
Despite the lack of routine monitoring programs, Perfluoro(methyldecalin) has been proposed for use as a perfluorocarbon tracer in environmental studies. wikipedia.org Its high boiling point and the ability to be detected at very low concentrations make it suitable for applications such as tracking water flow. wikipedia.org This suggests that while standardized monitoring is not in place, analytical techniques do exist that could be adapted for its detection in environmental samples. The persistence of the compound is a key concern, as it is not expected to readily degrade in the environment. fishersci.com
Interactive Table: Environmental Properties and Fate of Perfluoro(methyldecalin)
| Property | Finding | Implication for Environmental Compartments |
| Water Solubility | Immiscible with water. fishersci.com | Low mobility in aquatic systems; not readily removed from air by rain. service.gov.ukfishersci.com |
| Mobility in Soil | Unlikely to penetrate soil. thermofisher.comfishersci.be | Likely to remain in the upper soil layers if released. |
| Persistence | Expected to persist in the environment. fishersci.com | Long-term presence in environmental compartments where it is released. |
| Air Monitoring | No established monitoring methods identified. service.gov.uk | Potential for long-range atmospheric transport exists for related compounds. service.gov.uk |
Advanced Research Perspectives and Future Directions
Exploration of Structure-Activity Relationships and Molecular Design
The exploration of structure-activity relationships (SAR) and molecular design for perfluorocarbons (PFCs) like perfluoro(methyldecalin) is crucial for optimizing their properties for specific applications, particularly in the biomedical field. The fundamental characteristics of PFCs, such as their high gas-dissolving capacity, are intrinsically linked to their molecular structure. researchgate.net PFCs are derived from hydrocarbons where hydrogen atoms are replaced by fluorine, resulting in molecules that are both hydrophobic and lipophobic. nih.gov This unique quality stems from the high polarity of the carbon-fluorine bond, which paradoxically leads to weak intermolecular forces. nih.gov
The design of PFCs often targets the enhancement of gas solubility, a property governed by the principles of regular solution theory. nasa.gov The solubility of gases like oxygen is dependent on the partial pressure of the gas and the low intermolecular forces of the PFC solvent. researchgate.net For instance, perfluorodecalin (B110024) (PFD) and perfluorooctylbromide (PFOB) can dissolve up to 403 and 527 mL of oxygen per liter of PFC, respectively, amounts significantly higher than water or blood plasma. nih.gov
Molecular design efforts also focus on creating compounds with optimal physical properties, such as boiling point and vapor pressure, which are critical for their application and retention in biological systems. nasa.gov Computational studies and experimental investigations aim to systematically understand how modifications to the cyclic or chain structure of PFCs affect these properties. acs.orgnih.gov For example, the introduction of different functional groups or altering the carbon skeleton can modulate the electronic properties and stability of the resulting compounds, which is a key consideration in designing catalysts for specific chemical transformations. acs.org By carefully tuning the molecular architecture, researchers can develop PFCs with tailored characteristics for applications ranging from oxygen therapeutics to advanced catalytic systems. sci-hub.serushim.ru
Development of Novel Perfluoro(methyldecalin) Derivatives with Enhanced Properties
Research into novel derivatives of perfluoro(methyldecalin) and other perfluorocarbons is geared towards synthesizing new molecules with superior properties for targeted applications. The chemical inertness and thermal stability of perfluoro(methyldecalin), which is stable to over 400 °C, make it a robust starting point. wikipedia.org The synthesis of novel fluorinated compounds can be achieved through various methods, including the activation of carbon-fluorine bonds, which allows for the creation of new molecular structures. bath.ac.uk
One major area of development is in creating derivatives with enhanced oxygen-carrying capacity for use as blood substitutes or in oxygenation therapies. researchgate.netnih.gov The goal is to design molecules that can dissolve even greater volumes of respiratory gases than current compounds like PFD or PFOB. nih.gov This involves modifying the molecular structure to increase the intermolecular cavities where gas molecules reside. nih.gov For example, dodecafluoropentane (B1677054) (DDFP) emulsions are being investigated because DDFP undergoes a phase transition at body temperature that dramatically expands these cavities, resulting in a superior oxygen-carrying capacity. nih.gov
Another avenue of research is the development of fluorous ligands for use in novel catalytic systems. sci-hub.se By attaching perfluoroalkyl chains, or 'fluorous ponytails,' to chiral ligands, chemists can create catalysts that are highly soluble in fluorinated solvents like perfluoro(methyldecalin). sci-hub.se This enables fluorous biphasic catalysis, where the catalyst is easily separated from the reaction products by simple phase separation, allowing for efficient catalyst recycling. sci-hub.se The electron-withdrawing nature of these fluorous chains can also positively influence the regioselectivity of certain reactions. sci-hub.se While challenges like ligand decomposition and catalyst leaching remain, these novel derivatives hold promise for creating more efficient and sustainable chemical processes. sci-hub.se
Integration with Nanotechnology for Advanced Biomedical Applications
The integration of perfluoro(methyldecalin) and other perfluorocarbons with nanotechnology has led to the development of sophisticated platforms for a variety of biomedical applications, including diagnostics, targeted drug delivery, and tissue engineering. science.govnih.govnih.gov Perfluorocarbon nanoparticles, typically consisting of a liquid PFC core encapsulated by a lipid monolayer, are a particularly versatile tool. nih.gov These nanoparticles, around 250 nm in diameter, are large enough to carry significant payloads yet small enough to circulate through capillary beds. nih.gov
In the realm of medical imaging, PFC nanoparticles serve as effective contrast agents for multiple modalities. nih.govnih.gov For ultrasound imaging, the PFC core itself generates contrast due to the difference in the speed of sound between it and biological tissues. nih.gov For Magnetic Resonance Imaging (MRI), the surface of the nanoparticles can be decorated with paramagnetic metals. nih.gov The high fluorine content of compounds like perfluoro(methyldecalin) also allows for direct 19F-MRI. science.govfrontiersin.org These nanoparticles can be targeted to specific disease biomarkers, such as those associated with cancer or cardiovascular disease, by attaching targeting ligands to their surface, enabling the non-invasive imaging of cellular and molecular processes. nih.govnih.gov
Beyond diagnostics, PFC nanoparticles are being engineered as advanced drug delivery vehicles. nih.gov The nanoparticle surface can carry a high payload of therapeutic agents, which can be directed to specific cell populations. nih.gov This targeted approach, termed contact-facilitated drug delivery, minimizes systemic exposure and increases the local concentration of the drug at the disease site. nih.gov Furthermore, the imaging capabilities of these nanoparticles allow for the monitoring of drug delivery and the early prediction of therapeutic response. nih.gov In tissue engineering, volatile PFCs like perfluoro(methyldecalin) have been used as a sheath flow in 3D bioprinting to create highly aligned cellular structures that mimic native tissues, such as skeletal muscle. scispace.comnih.gov
| Feature | Description | Biomedical Application | Reference |
|---|---|---|---|
| Core Composition | Liquid perfluorocarbon (e.g., Perfluoro(methyldecalin), PFOB) that is biologically inert and nontoxic. | Serves as the basis for the nanoparticle and as an ultrasound contrast agent. | nih.gov |
| Encapsulation | Typically a lipid or phospholipid monolayer. | Stabilizes the emulsion and provides a surface for attaching targeting ligands and therapeutic agents. | nih.gov |
| Targeting | Surface can be decorated with ligands (e.g., antibodies, peptides) that bind to specific biomarkers on diseased cells. | Molecular imaging of cancer, thrombosis, and inflammation; targeted drug delivery. | nih.gov |
| Imaging Modalities | Can carry agents for MRI (paramagnetic metals), CT (iodine), and nuclear imaging (radionuclides). The PFC core itself is useful for ultrasound and 19F MRI. | Multimodality diagnostic imaging to detect pathology at the cellular level. | nih.govnih.govfrontiersin.org |
| Therapeutic Delivery | The surface and lipid layer can be loaded with high payloads of potent drugs. | Combined diagnostics and therapy (theranostics); monitoring of drug uptake and predicting therapeutic response. | nih.govnih.gov |
High-Throughput Screening Methodologies in Perfluorocarbon Research
High-throughput screening (HTS) is a drug discovery and research methodology that utilizes automation to rapidly test thousands to millions of chemical, genetic, or pharmacological compounds. bmglabtech.com This process is essential for identifying "hits" or "leads"—substances that show activity for a specific biological target. bmglabtech.com In perfluorocarbon research, HTS can accelerate the discovery of novel compounds and provide a deeper understanding of their biological interactions. the-scientist.comthe-scientist.com
The HTS process generally involves several key steps: sample preparation in microplate formats (e.g., 384- or 1536-well plates), the use of robotic workstations for liquid handling, and automated data acquisition and analysis. bmglabtech.com For perfluorocarbon research, HTS can be applied to screen large libraries of fluorinated compounds to identify those with optimal properties, such as high gas solubility or specific binding affinities. nasa.govresearchgate.net For example, computational HTS can be used to predict the performance of different PFCs for gas capture or their binding interactions with biological receptors, narrowing down the candidates for experimental validation. researchgate.netnih.gov
Cell-based assays are a significant component of HTS. nih.gov These can range from simple viability assays to more complex high-content screening (HCS) that uses automated microscopy to analyze cellular morphology and function. nih.gov In the context of PFCs, these assays can be used to evaluate the biocompatibility and potential toxicity of new derivatives. nih.gov For instance, HTS could be employed to screen PFC emulsions for their effects on different cell types or to identify compounds that modulate specific cellular pathways. the-scientist.comthe-scientist.com By combining large-scale screening with relevant biological models, researchers can more efficiently identify promising perfluorocarbon candidates for further development in biomedical and other applications. bmglabtech.comthe-scientist.com
| Step | Description | Relevance to Perfluorocarbon Research | Reference |
|---|---|---|---|
| 1. Target Identification & Assay Development | Defining the biological target (e.g., receptor, enzyme) and creating a robust, miniaturized assay to measure its activity. | Developing assays to measure gas solubility, protein binding, or cellular response (e.g., toxicity, inflammation) to PFCs. | bmglabtech.comnih.gov |
| 2. Compound Library Preparation | A large, diverse collection of chemical compounds (including novel PFC derivatives) is formatted in microplates. | Screening libraries of existing and newly synthesized perfluorinated compounds to discover novel properties. | bmglabtech.com |
| 3. Automated Screening | Robotic systems dispense compounds into assay plates and perform the experimental steps. Plate readers or microscopes measure the results. | Rapidly testing thousands of PFCs for their effects in biochemical or cell-based assays. | bmglabtech.comnih.gov |
| 4. Data Analysis & Hit Identification | Large datasets are analyzed to identify "hits" – compounds that produce the desired effect. This often involves sophisticated software and statistical analysis. | Identifying specific PFC molecules that exhibit high oxygen solubility, low toxicity, or other desired characteristics. | bmglabtech.com |
| 5. Hit Validation & Lead Optimization | "Hits" are re-tested and confirmed. Promising compounds ("leads") may be chemically modified to improve their potency and properties. | Confirming the properties of promising PFC candidates and synthesizing derivatives for enhanced performance. | bmglabtech.comnih.gov |
Addressing Regulatory and Safety Challenges for Broader Adoption
The broader adoption of perfluoro(methyldecalin) and other per- and polyfluoroalkyl substances (PFAS) faces significant regulatory and safety hurdles. epa.goveuropa.eu PFAS are a large group of synthetic chemicals known for their extreme persistence in the environment, earning them the nickname "forever chemicals". europa.eu This persistence, combined with their potential for bioaccumulation and toxicity, has raised concerns among regulatory bodies and the public. saicmknowledge.org
One of the primary challenges is the potential for adverse health effects. nih.gov Studies have linked exposure to certain PFAS, such as PFOA and PFOS, to a range of health issues, including altered metabolism, increased cancer risk, and reduced immune function. nih.goveuropa.eu While perfluoro(methyldecalin) is considered chemically and biologically inert, the long-term effects of accumulation in the body are not fully understood. wikipedia.orgworldbrainmapping.org Nanoparticles, in general, can accumulate in organs like the liver and kidneys, and their long-term toxicological profiles require extensive study. worldbrainmapping.org
Navigating the regulatory landscape is another major obstacle, particularly for medical applications. In the United States, any new perfluorocarbon-based therapeutic, such as an oxygen carrier or a diagnostic contrast agent, must undergo a rigorous approval process by the Food and Drug Administration (FDA). frontiersin.orgwikipedia.org This involves costly and time-consuming preclinical toxicological studies followed by multi-phase clinical trials in humans to demonstrate both safety and efficacy. frontiersin.org For example, while some PFC emulsions like Fluosol-DA were previously approved by the FDA, they were later withdrawn due to factors including side effects and poor market performance. wikipedia.org Similarly, in Europe, regulatory bodies like the European Medicines Agency (EMA) have stringent requirements for the approval of new medical products. frontiersin.org Addressing these safety concerns through comprehensive research and transparently navigating the complex regulatory pathways are essential for the future clinical and commercial success of perfluoro(methyldecalin)-based technologies. yokogawa.comresearchgate.net
Q & A
Q. What are the key physical and chemical properties of Perfluoro(methyldecalin) relevant to its use in synthetic chemistry?
Perfluoro(methyldecalin) exhibits a density of 1.95 g/mL at 25°C, a boiling range of 137–160°C, and a melting point of -40°C, making it suitable for high-temperature reactions . Its high fluorination contributes to chemical inertness, enabling use as a solvent in oxidative reactions (e.g., Ru-porphyrin-catalyzed aerobic oxidation of alcohols at 140°C and 50 psi oxygen pressure) . Refractive index (n20/D 1.317) and SMILES/InChI data are critical for computational modeling and reaction mechanism studies .
Q. What safety precautions are recommended when handling Perfluoro(methyldecalin) in laboratory settings?
Key precautions include:
- Peroxide mitigation : Regular checks for crystal/solid formation using flashlights, especially in amber bottles, and maintaining inhibitor levels .
- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential fluorinated byproduct toxicity .
- High-hazard protocols : Avoid solo work during distillation or high-pressure reactions .
Q. What are the primary applications of Perfluoro(methyldecalin) in organic synthesis and material science research?
Applications include:
- Solvent for iodonium ion reactions : Studying ion-pair interactions with polyether-derived anions .
- Oxygen carrier in fluidic scleral lenses : Investigating gas permeability in biomedical materials .
- Dehydrofluorination precursor : Synthesizing undecafluoro-6-(trifluoromethyl)tetrahydronaphthalene .
Advanced Research Questions
Q. How can researchers design experiments to study reaction mechanisms involving Perfluoro(methyldecalin) under high-temperature and high-pressure oxygen conditions?
- Parameter optimization : Use controlled reactors to maintain 140°C and 50 psi O₂, with Ru-porphyrin catalysts to enhance reaction efficiency .
- Analytical validation : Monitor reaction progress via GC-MS or NMR to identify intermediates and byproducts .
- Safety protocols : Implement pressure relief valves and real-time oxygen sensors to prevent explosive peroxide formation .
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental results in the oxidative degradation pathways of Perfluoro(methyldecalin)?
- Computational cross-validation : Compare DFT/M06-2X or CCSD(T) calculations (e.g., predicting CF₃OCFO vs. experimental CFOCFO) with spectroscopic data .
- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation pathways .
- Environmental factor testing : Assess catalytic wall reactions or photolysis effects on product distribution .
Q. Which analytical techniques are most suitable for characterizing Perfluoro(methyldecalin) and its reaction byproducts?
- ATR-FTIR : Identify fluorinated functional groups (e.g., C-F stretching at 1200–1350 cm⁻¹) .
- GC-ECD/MS : Detect trace fluorinated degradation products with high sensitivity .
- X-ray crystallography : Resolve structural ambiguities in isomer mixtures (technical grade contains 80% purity) .
Q. How should environmental persistence studies of Perfluoro(methyldecalin) be structured to account for its potential bioaccumulation and toxicity?
- Bioaccumulation assays : Use OECD 305 guidelines to measure partition coefficients (log Kₒw) in aquatic systems .
- Toxicity screening : Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and compare with regulatory thresholds (e.g., EPA DTXSID00871631) .
- Field sampling : Deploy passive samplers in industrial runoff areas to quantify environmental concentrations .
Q. What strategies can be employed to mitigate the formation of peroxides in stored Perfluoro(methyldecalin) samples?
- Inhibitor addition : Use stabilizers like BHT (butylated hydroxytoluene) at 50–100 ppm .
- Storage protocols : Store in amber bottles under nitrogen at ≤4°C to slow autoxidation .
- Routine testing : Apply iodide-starch test strips monthly to detect peroxide levels >10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
